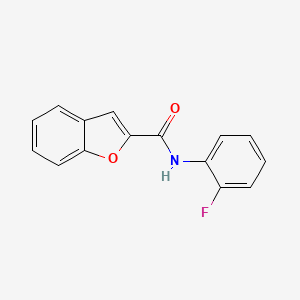

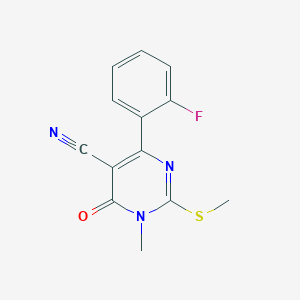

4,6-dimethoxy-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-dimethoxy-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazine family and has been shown to have a range of biochemical and physiological effects. In

Applications De Recherche Scientifique

Efficient Condensing Agent in Amide and Ester Formation

One significant application of derivatives related to 4,6-dimethoxy-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine is as an efficient condensing agent in the synthesis of amides and esters. Kunishima et al. (1999) discovered that 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a compound synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine, can effectively facilitate the condensation of carboxylic acids and amines in THF to yield corresponding amides. This method is practical due to its operation under atmospheric conditions without the need for solvent drying, and its by-products are easily removed by extraction (Kunishima et al., 1999).

Catalyst in Multicomponent Synthesis

Rahmani et al. (2018) utilized a triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst in the efficient synthesis of pyridine-pyrimidines and their bis-derivatives. This novel approach facilitated reactions under microwave irradiation and solvent-free conditions, showcasing the versatility of triazine derivatives as catalysts in organic synthesis (Rahmani et al., 2018).

Chiral Derivatization Reagent for Carboxylic Acids

In the field of bioanalytical chemistry, novel triazine-type chiral derivatization reagents have been developed for the highly sensitive and selective detection of chiral carboxylic acids by UPLC-MS/MS analysis. Takayama et al. (2014) synthesized reagents such as (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine (DMT-3(S)-Apy), which proved to be efficient for enantiomeric separation and detection of chiral carboxylic acids in human saliva. This application highlights the potential of triazine derivatives in enhancing analytical methodologies for biological specimens (Takayama et al., 2014).

Synthesis of Pyrrolidinones and Pyridines

Lucescu et al. (2013) reported on the synthesis of dimethoxytriazine-containing N-aryl substituted pyrrolidinones, introducing new modes of reactivity for these compounds. Their research demonstrates the biological potential of these new scaffolds, which could be explored further for their pharmacological properties (Lucescu et al., 2013).

Propriétés

IUPAC Name |

4,6-dimethoxy-N-(pyridin-3-ylmethyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-17-10-14-9(15-11(16-10)18-2)13-7-8-4-3-5-12-6-8/h3-6H,7H2,1-2H3,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFGJHLZFMKUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)NCC2=CN=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)